molecular formula C6HBr2ClFI B13090947 3-Chloro-2,6-dibromo-4-fluoroiodobenzene CAS No. 1160574-82-2

3-Chloro-2,6-dibromo-4-fluoroiodobenzene

Cat. No.: B13090947
CAS No.: 1160574-82-2
M. Wt: 414.23 g/mol
InChI Key: AYVATNGIOMYVCB-UHFFFAOYSA-N
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Description

3-Chloro-2,6-dibromo-4-fluoroiodobenzene is a polyhalogenated benzene derivative with the molecular formula C6HBr2ClFI and a molecular weight of 414.23 g/mol . This compound is characterized by the presence of multiple halogen atoms, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,6-dibromo-4-fluoroiodobenzene typically involves the halogenation of a benzene ring. The process may include multiple steps, such as:

    Bromination: Introduction of bromine atoms to the benzene ring.

    Chlorination: Addition of a chlorine atom.

    Fluorination: Incorporation of a fluorine atom.

    Iodination: Addition of an iodine atom.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure the selective introduction of halogen atoms at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-dibromo-4-fluoroiodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: Replacement of one halogen atom with another functional group.

    Oxidation Reactions: Introduction of oxygen-containing functional groups.

    Reduction Reactions: Removal of halogen atoms or reduction of other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or other functionalized compounds .

Scientific Research Applications

3-Chloro-2,6-dibromo-4-fluoroiodobenzene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-dibromo-4-fluoroiodobenzene involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to the modulation of biological processes and the potential therapeutic effects of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2,4-dibromo-6-fluoroiodobenzene
  • 3-Chloro-4-fluoroiodobenzene
  • 4-Fluoroiodobenzene

Uniqueness

3-Chloro-2,6-dibromo-4-fluoroiodobenzene is unique due to its specific arrangement of halogen atoms, which can impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

1160574-82-2

Molecular Formula

C6HBr2ClFI

Molecular Weight

414.23 g/mol

IUPAC Name

1,3-dibromo-4-chloro-5-fluoro-2-iodobenzene

InChI

InChI=1S/C6HBr2ClFI/c7-2-1-3(10)5(9)4(8)6(2)11/h1H

InChI Key

AYVATNGIOMYVCB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)I)Br)Cl)F

Origin of Product

United States

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